1-(2-Chloroethylsulfonyl)octadecane
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Overview
Description
1-(2-Chloroethylsulfonyl)octadecane is a chemical compound with the molecular formula C20H41ClO2S and a molecular weight of 381.056 g/mol . This compound is known for its unique structure, which includes a long octadecane chain attached to a sulfonyl group and a chloroethyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1-(2-Chloroethylsulfonyl)octadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonyl group.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethylsulfonyl)octadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and chloroethyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethylsulfonyl)octadecane involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The chloroethyl group can undergo substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
1-(2-Chloroethylsulfonyl)octadecane can be compared with other similar compounds, such as:
Octadecane-1-sulfonyl chloride: Similar structure but lacks the chloroethyl group, leading to different reactivity and applications.
1,2-Bis(2-chloroethylsulfonyl)ethane: Contains two chloroethylsulfonyl groups, making it more reactive and suitable for different applications.
The uniqueness of this compound lies in its specific combination of a long alkyl chain, a sulfonyl group, and a chloroethyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
15287-15-7 |
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Molecular Formula |
C20H41ClO2S |
Molecular Weight |
381.1 g/mol |
IUPAC Name |
1-(2-chloroethylsulfonyl)octadecane |
InChI |
InChI=1S/C20H41ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(22,23)20-18-21/h2-20H2,1H3 |
InChI Key |
ANHJBBGSPDSWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)CCCl |
Origin of Product |
United States |
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